3-Bromo-2-fluoro-4-methoxyphenol
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Overview
Description
3-Bromo-2-fluoro-4-methoxyphenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-4-methoxyphenol can be achieved through several methods. One common approach involves the bromination and fluorination of 4-methoxyphenol. The reaction typically involves the use of bromine and a fluorinating agent under controlled conditions to ensure selective substitution at the desired positions on the phenol ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-4-methoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include substituted phenols, ethers, and amines.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroquinones and other reduced derivatives.
Scientific Research Applications
3-Bromo-2-fluoro-4-methoxyphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-4-methoxyphenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluorophenol: Similar in structure but lacks the methoxy group.
2-Fluoro-4-methoxyphenol: Similar but lacks the bromine atom.
4-Bromo-2-fluorophenol: Similar but lacks the methoxy group.
Uniqueness
3-Bromo-2-fluoro-4-methoxyphenol is unique due to the combination of bromine, fluorine, and methoxy groups on the phenol ring. This unique structure imparts specific chemical and biological properties that are not observed in its analogs .
Properties
Molecular Formula |
C7H6BrFO2 |
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Molecular Weight |
221.02 g/mol |
IUPAC Name |
3-bromo-2-fluoro-4-methoxyphenol |
InChI |
InChI=1S/C7H6BrFO2/c1-11-5-3-2-4(10)7(9)6(5)8/h2-3,10H,1H3 |
InChI Key |
DHNNMSUGUHYKOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)O)F)Br |
Origin of Product |
United States |
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